Cy7 dise(diso3)

Description

BenchChem offers high-quality Cy7 dise(diso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7 dise(diso3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

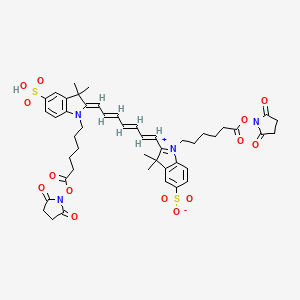

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E,7Z)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N4O14S2/c1-46(2)34-30-32(66(58,59)60)20-22-36(34)48(28-14-8-12-18-44(56)64-50-40(52)24-25-41(50)53)38(46)16-10-6-5-7-11-17-39-47(3,4)35-31-33(67(61,62)63)21-23-37(35)49(39)29-15-9-13-19-45(57)65-51-42(54)26-27-43(51)55/h5-7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-4H3,(H-,58,59,60,61,62,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIDBSJSIFTEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Cy7-dise(diso3)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and applications of Cy7-dise(diso3), a near-infrared (NIR) fluorescent dye. This bifunctional labeling reagent is critical for a variety of applications in biological imaging and detection.

Core Structure and Properties

Cy7-dise(diso3), systematically known as diSulfo-Cy7-bis-N-hydroxysuccinimidyl (NHS) ester, is a water-soluble cyanine dye. Its core structure consists of two indolenine rings linked by a heptamethine chain. The defining features of this molecule are the two sulfonate (SO3) groups that impart hydrophilicity and the two N-hydroxysuccinimidyl ester functional groups that allow for covalent conjugation to primary amines on biomolecules.

Physicochemical and Spectral Properties

The key quantitative properties of diSulfo-Cy7-bis NHS ester are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

| Property | Value | Reference(s) |

| Molecular Formula | C50H57KN4O14S2 | [1][2] |

| Molecular Weight | 1041.3 g/mol | [1] |

| Excitation Maximum (λex) | 750 nm | [1][2] |

| Emission Maximum (λem) | 773 nm | [1][2] |

| Extinction Coefficient | 240,600 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield | 0.24 | [1][3] |

| Solubility | Good in water, DMSO, and DMF | [1][2] |

Experimental Protocols

The following is a detailed protocol for the covalent labeling of proteins, such as antibodies, with Cy7-dise(diso3). This protocol is a synthesis of methodologies provided by various suppliers and should be optimized for specific proteins and applications.[4]

Materials

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)

-

diSulfo-Cy7-bis NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Gel filtration column (e.g., Sephadex G-25) or other desalting column

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure

-

Protein Preparation :

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, and stabilizers like BSA.[5]

-

If necessary, dialyze the protein against 1X PBS.

-

Adjust the protein concentration to 2-10 mg/mL.[6]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1 M sodium bicarbonate buffer.[4]

-

-

Dye Preparation :

-

Immediately before use, dissolve the diSulfo-Cy7-bis NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Vortex to ensure complete dissolution.

-

-

Conjugation Reaction :

-

A starting point for optimization is a 10:1 molar ratio of dye to protein.[4] This ratio may need to be adjusted depending on the specific protein.

-

Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[5][7]

-

-

Purification of the Conjugate :

-

Prepare a gel filtration column according to the manufacturer's instructions.

-

Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

-

Elute with PBS and collect the fractions containing the protein-dye conjugate.

-

Combine the fractions with the highest protein concentration.

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and 750 nm (A750).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

-

Storage :

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage.[5] For long-term storage, consider adding a cryoprotectant and aliquoting to avoid freeze-thaw cycles.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Cy7-dise(diso3).

Amine Reaction Signaling Pathway

The fundamental reaction involves the N-hydroxysuccinimidyl ester reacting with a primary amine on a biomolecule to form a stable amide bond.

References

- 1. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]

- 2. Sulfo-Cyanine 7 bis-NHS ester (A270309) | Antibodies.com [antibodies.com]

- 3. lunanano.ca [lunanano.ca]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abpbio.com [abpbio.com]

An In-depth Technical Guide to Cy7 diso3 (di-sulfonated Cyanine7 NHS Ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with Cy7 diso3, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and analysis.

Core Physical and Chemical Properties

Cy7 diso3, often commercially available as di-sulfonated Cyanine7 N-hydroxysuccinimidyl (NHS) ester, is a water-soluble, amine-reactive fluorescent dye. The presence of two sulfonate groups (diso3) significantly enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property is especially beneficial for sensitive proteins that are prone to denaturation.[1]

Below is a summary of its key quantitative properties, compiled from various commercial and academic sources.

| Property | Value | Notes |

| Full Chemical Name | di-sulfonated Cyanine7 N-hydroxysuccinimidyl ester | Varies slightly by manufacturer. |

| Molecular Formula | C41H46N3NaO10S2 | May vary (e.g., as a potassium salt). |

| Molecular Weight | Approximately 828 g/mol | Can differ based on the counter-ion. |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | In aqueous solution. |

| Quantum Yield (Φ) | ~0.28-0.30 | |

| Solubility | High in water, DMSO, and DMF | |

| Storage Conditions | -20°C, desiccated and protected from light | Stable for at least 12 months under these conditions. |

Experimental Protocols

The primary application of Cy7 diso3 NHS ester is the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The NHS ester reacts with amines in a pH-dependent manner to form a stable amide bond.

Protein and Antibody Labeling Workflow

The following diagram outlines a typical workflow for labeling an antibody with Cy7 diso3 NHS ester.

Caption: Workflow for Antibody Conjugation with Cy7 diso3.

Detailed Methodologies

1. Preparation of Antibody:

-

The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

-

Perform buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis or a spin filtration column.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

2. Preparation of Cy7 diso3 NHS Ester:

-

Immediately before use, dissolve the Cy7 diso3 NHS ester in high-quality, anhydrous dimethyl sulfoxide (DMSO) or water to a concentration of 10 mg/mL.

3. Conjugation Reaction:

-

Add the dissolved Cy7 diso3 NHS ester to the antibody solution. A molar excess of 8-15 fold of dye to antibody is a common starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

The first colored fraction to elute will be the Cy7-labeled antibody.

5. Characterization and Storage:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

-

Store the purified conjugate at -20°C in a suitable buffer containing a preservative like sodium azide.

Applications in Research and Drug Development

The near-infrared fluorescence of Cy7 diso3 makes it an invaluable tool for a range of applications where deep tissue penetration and low background autofluorescence are critical.

In Vivo Imaging

Cy7-labeled molecules, particularly antibodies, are widely used for non-invasive in vivo imaging in small animal models. This allows for real-time tracking of drug distribution, tumor targeting, and cellular trafficking. For instance, a Cy7-labeled antibody against a tumor-specific antigen can be used to visualize tumor margins and monitor therapeutic efficacy.

Fluorescence Microscopy

In fluorescence microscopy, Cy7 conjugates enable the visualization of specific proteins or cellular structures in fixed or live cells. Its emission in the far-red spectrum minimizes spectral overlap with other common fluorophores, making it suitable for multiplex imaging experiments.

Flow Cytometry

Cy7-labeled antibodies are frequently employed in flow cytometry for the identification and sorting of specific cell populations. Its brightness and distinct spectral properties allow for clear separation of cell subsets, even those with low antigen expression.

Signaling Pathway Example: EGFR Targeting

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Cy7-labeled anti-EGFR antibodies can be used to visualize EGFR expression on cancer cells and to study the initial steps of receptor-ligand interaction and subsequent signaling.

The diagram below illustrates the binding of a Cy7-labeled anti-EGFR antibody to its target and the subsequent activation of downstream signaling pathways.

Caption: EGFR Signaling Pathway Activation.

This guide provides a foundational understanding of Cy7 diso3 for its effective implementation in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine Dimes

For Researchers, Scientists, and Drug Development Professionals

Spectral Properties of Cy7 Dyes

Cyanine 7 (Cy7) dyes are a class of fluorescent molecules widely used in various bio-imaging and diagnostic applications due to their emission in the near-infrared spectrum (700-900 nm). This region is advantageous for in vivo imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration.[][2] The spectral properties of cyanine dyes are determined by their molecular structure, specifically the two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[3]

The following table summarizes the typical spectral characteristics of Cy7 and related dyes. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.[4][5]

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Cy7 | 756 | 779 | Not specified | Not specified | Not specified |

| Cy7 NHS Ester | 756 | 779 | Not specified | Not specified | Not specified[6] |

| Sulfo-Cy7 | 750 | 773 | Not specified | Not specified | Not specified[] |

| Generic Cy7 | ~750 | ~770 | >100,000 | Varies | Aqueous Buffer[] |

| Heptamethine Cyanine Dyes | 610-817 | Not specified | 27,000 - 270,000 | 0.01 - 0.33 | Various Solvents[5] |

Experimental Protocols for Spectral Characterization

The determination of the excitation and emission spectra, as well as the quantum yield, of a cyanine dye like Cy7 dise(diso3) involves a series of standardized spectroscopic measurements.

1. Preparation of Dye Solutions:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the cyanine dye in a high-purity solvent such as dimethyl sulfoxide (DMSO) or methanol.[7] Store this solution in the dark at a low temperature (e.g., 0°C) to prevent degradation.[7]

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The final concentrations for absorbance and fluorescence measurements are typically in the micromolar (µM) range.[7]

2. Absorbance Spectroscopy:

-

Instrumentation: Use a calibrated UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using the experimental buffer as a blank.

-

Measure the absorbance spectrum of each diluted dye solution across a relevant wavelength range (e.g., 500-850 nm for Cy7).

-

The wavelength at which the maximum absorbance is observed is the excitation maximum (λex).

-

The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

3. Fluorescence Spectroscopy:

-

Instrumentation: Utilize a calibrated fluorescence spectrophotometer or spectrofluorometer.

-

Procedure for Emission Spectrum:

-

Set the excitation wavelength of the instrument to the determined λex.

-

Scan the emission wavelengths over a range that includes the expected emission of the dye (e.g., 750-900 nm for Cy7).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Procedure for Excitation Spectrum:

-

Set the emission detector to the determined λem.

-

Scan the excitation wavelengths across a range below the emission maximum.

-

The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

-

4. Quantum Yield Determination:

-

Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a well-characterized fluorescence standard.[8]

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample dye. For the far-red region, standards like aluminum(III) phthalocyanine tetrasulfonate may be used.[8]

-

Prepare a series of dilutions of both the sample dye and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is low (typically < 0.1) to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their quantum yields.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²) where Φstandard is the quantum yield of the standard, and η is the refractive index of the solvent.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for fluorescence spectroscopy and a conceptual signaling pathway where a fluorescently labeled molecule might be used.

Caption: Workflow for determining the spectral properties of a fluorescent dye.

Caption: Conceptual signaling pathway using a Cy7-labeled ligand for tracking.

References

- 2. researchgate.net [researchgate.net]

- 3. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 7. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Technical Guide to the Quantum Yield of Cy7 dise(diso3) Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of the near-infrared (NIR) fluorescent dye Cy7, with a specific focus on its sulfonated forms, such as Cy7 dise(diso3). This document details its photophysical properties, experimental protocols for quantum yield determination, and its applications in biomedical research and drug development.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a brighter fluorophore, which is crucial for applications requiring high sensitivity, such as in vivo imaging and low-concentration analyte detection. The quantum yield of cyanine dyes can be highly dependent on their molecular environment, including solvent viscosity, binding to biomolecules, and the presence of quenchers.[1]

Quantitative Data: Photophysical Properties of Cy7 and its Derivatives

Cy7 is a heptamethine cyanine dye known for its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue imaging.[2] The "dise(diso3)" nomenclature refers to a disulfonated version of the Cy7 dye. Sulfonation significantly increases the water solubility of the dye, which is advantageous for biological applications, and can also improve its photophysical properties.[]

While specific data for a dye named "Cy7 dise(diso3)" is not prevalent in the literature, the properties of "Sulfo-Cy7" are well-documented and considered analogous. Several suppliers report that sulfonated Cy7 derivatives feature an enhanced quantum yield compared to the parent dye.[4][5][6]

The table below summarizes the key quantitative data for Cy7 and its sulfonated form.

| Property | Cy7 (General) | Sulfo-Cy7 | Units | Notes |

| Quantum Yield (Φ) | 0.3[7] | > 0.3 | - | Sulfonation is reported to increase the quantum yield by up to 20% over the parent structure.[4][5] |

| Absorption Max (λabs) | ~750[] | ~750[2] | nm | In aqueous buffers like PBS. |

| Emission Max (λem) | ~764 - 773[] | ~773[2] | nm | In aqueous buffers like PBS. |

| Molar Extinction Coefficient (ε) | 199,000 - 240,600[8] | ~240,600[8] | M⁻¹cm⁻¹ | Indicates strong light-absorbing capability. |

| Stokes Shift | ~14 - 23 | ~23[2] | nm | The difference between absorption and emission maxima. |

Experimental Protocol: Relative Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle

The quantum yield of an unknown sample (x) is calculated relative to a standard (st) by measuring their respective integrated fluorescence intensities and absorbances. The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

When the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Materials and Equipment

-

Fluorophore Standard: A well-characterized dye with a known quantum yield in the same spectral region as Cy7 (e.g., Alexa Fluor 750, QY = 0.12 in PBS).

-

Test Sample: Cy7 dise(diso3) dye.

-

Solvent: Phosphate-buffered saline (PBS) or another appropriate aqueous buffer.

-

Spectrophotometer (UV-Vis): To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Cuvettes: 10 mm path length quartz cuvettes.

Methodology

-

Preparation of Stock Solutions: Prepare stock solutions of the standard dye and the Cy7 dise(diso3) test sample in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Absorbance Measurement:

-

Set the spectrophotometer to the excitation wavelength of the standard.

-

Record the absorbance of the solvent blank and all five dilutions of the standard.

-

Repeat the process for the Cy7 test sample at its excitation wavelength (~750 nm).

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer with the excitation wavelength used for the absorbance measurements. Set the emission slit width to capture the full emission spectrum.

-

Record the fluorescence emission spectrum for the solvent blank and all five dilutions of the standard and the test sample. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector gain) are identical for all measurements within a series.

-

-

Data Analysis:

-

Correct each fluorescence spectrum by subtracting the solvent blank's spectrum.

-

Calculate the integrated fluorescence intensity (the area under the curve) for each corrected spectrum.

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

-

Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of concentration-dependent quenching.

-

Calculate the quantum yield of the Cy7 dise(diso3) sample using the equation from section 3.1.

-

Visualizations: Workflows and Applications

Cy7 dyes are instrumental in preclinical research, particularly for in vivo imaging, due to their favorable spectral properties.

In Vivo Imaging Workflow

The following diagram illustrates a typical experimental workflow for using a Cy7-labeled antibody for tumor targeting and imaging in a live animal model.

Caption: Workflow for in vivo tumor imaging using a Cy7-labeled antibody.

Advantages of NIR Dyes in Biological Imaging

This diagram outlines the logical relationships that make NIR dyes like Cy7 superior for in vivo applications.

Caption: Rationale for using NIR fluorescent dyes in biological imaging.

Conclusion

Cy7 dise(diso3) and related sulfonated Cy7 dyes are powerful tools for researchers in drug development and life sciences. Their high quantum yield, strong molar absorptivity, and emission in the near-infrared window enable sensitive and deep-tissue imaging that is not achievable with visible-light fluorophores. Understanding and accurately measuring the quantum yield is essential for the quantitative application of these dyes in preclinical and biological studies.

References

- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine7 NHS ester | Benchchem [benchchem.com]

- 7. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Guide: Molar Extinction Coefficient of Cy7 dise(diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key photophysical properties of Cy7 dise(diso3), a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details the quantitative characteristics of closely related Cy7 derivatives, outlines a detailed experimental protocol for determining the molar extinction coefficient, and presents a typical workflow for its application in in vivo imaging.

Core Concepts

Cy7 dise(diso3), a disulfonated cyanine 7 dye featuring two N-hydroxysuccinimide (NHS) esters, is a highly effective tool for labeling biomolecules. The sulfonate groups enhance its water solubility, a critical feature for biological applications, while the NHS esters allow for covalent conjugation to primary amines on proteins, peptides, and other molecules. Its fluorescence in the NIR spectrum is particularly advantageous for deep-tissue and whole-animal imaging, where background autofluorescence is minimized.

A key parameter for any fluorescent probe is its molar extinction coefficient (ε), a measure of how strongly it absorbs light at a specific wavelength. A high molar extinction coefficient is desirable as it contributes to the brightness of the fluorophore, enabling sensitive detection.

Quantitative Data

| Compound Name | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent/Buffer |

| Cy7 NHS Ester | 199,000 | 750 | 773 | Not Specified |

| Cy7 NHS Ester | 255,000 | 753 | 776 | PBS |

| Sulfo-Cyanine7 dicarboxylic acid | 240,600 | 750 | 773 | Water, DMF, DMSO |

| Cy7 Azide | 255,000 | 753 | 775 | Water, DMSO, DMF |

| Cy7 NHS Ester (non-sulfonated) | 199,000 | 750 | 773 | DMSO |

| Cy7 NHS Ester | 200,000 | 747 | 776 | Not Specified |

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the spectrophotometric method for determining the molar extinction coefficient of a fluorescent dye such as Cy7 dise(diso3) based on the Beer-Lambert law (A = εcl).

Materials:

-

Cy7 dise(diso3) or a comparable Cy7 derivative

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or ethanol)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of the Cy7 dye using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolving 1 mg of a dye with a molecular weight of approximately 950 g/mol in 1 mL of solvent yields a stock solution of roughly 1.05 mM.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of the Cy7 dye (e.g., 600-800 nm).

-

Use a cuvette filled with the pure solvent to blank the spectrophotometer, setting the absorbance to zero across the entire wavelength range.

-

Measure the absorbance spectrum for each of the prepared dilutions, starting with the least concentrated solution. Record the absorbance value at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.

-

Perform a linear regression analysis on the data points. The data should form a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

-

Mandatory Visualizations

In Vivo Fluorescence Imaging Workflow

The following diagram illustrates a typical experimental workflow for in vivo imaging using a Cy7-labeled targeting agent, such as an antibody or peptide, in a preclinical cancer model.

Caption: A flowchart of the in vivo imaging experimental process.

Beer-Lambert Law Relationship

The following diagram illustrates the logical relationship of the variables in the Beer-Lambert Law, which is fundamental to the determination of the molar extinction coefficient.

Caption: The relationship of variables in the Beer-Lambert Law.

The Inner Workings of a Near-Infrared Workhorse: A Technical Guide to the Fluorescence of Cy7-dise(diso3)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological imaging and therapeutic development, near-infrared (NIR) fluorescent probes are indispensable tools. Among these, heptamethine cyanine dyes, and specifically Cy7 derivatives, have carved out a significant niche due to their spectral properties that align with the biological near-infrared window, minimizing tissue autofluorescence and enabling deep-tissue imaging. This guide provides an in-depth exploration of the core fluorescence mechanism of a representative Cy7 derivative, Cy7-di-NHS ester-di-sulfonate, herein referred to as Cy7-dise(diso3), a molecule designed for high water solubility and covalent labeling of biomolecules.

Core Fluorescence Mechanism

The fluorescence of Cy7-dise(diso3) originates from its extended π-conjugated system within the polymethine chain linking two indolenine heterocyclic rings. The absorption of a photon with appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in the first excited singlet state (S₁).

Following excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state through several pathways, as illustrated by the Jablonski diagram. The desired pathway for fluorescence applications is radiative decay, where a photon is emitted, giving rise to the characteristic fluorescence signal. However, non-radiative decay pathways, which compete with fluorescence and reduce the quantum yield, are also prevalent.

// Transitions s0_v0 -> s1_v2 [label="Absorption", arrowhead=vee, color="#4285F4", fontcolor="#4285F4"]; s1_v2 -> s1_v0 [label="Vibrational\nRelaxation", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; s1_v0 -> s0_v1 [label="Fluorescence", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; s1_v0 -> s0_v3 [label="Internal\nConversion", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; s1_v0 -> t1_v1 [label="Intersystem\nCrossing", arrowhead=vee, style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; t1_v0 -> s0_v2 [label="Phosphorescence", arrowhead=vee, color="#FBBC05", fontcolor="#FBBC05"];

{rank=same; s0_v0; s0_v1; s0_v2; s0_v3;} {rank=same; s1_v0; s1_v1; s1_v2; s1_v3;} {rank=same; t1_v0; t1_v1; t1_v2;} } caption: "Jablonski diagram for Cy7-dise(diso3)."

A critical non-radiative pathway for cyanine dyes is photoisomerization . The flexible polymethine chain can rotate around its carbon-carbon bonds in the excited state, leading to a transition from the fluorescent trans isomer to a non-fluorescent or very weakly fluorescent cis isomer.[1][2][3] This process is highly sensitive to the local environment. Factors that restrict this rotation, such as high solvent viscosity or covalent attachment to a large biomolecule, can significantly enhance the fluorescence quantum yield.

The Role of Sulfonate and NHS Ester Groups

The "diso3" and "dise" moieties in Cy7-dise(diso3) are crucial for its application in biological systems.

-

Disulfonate (diso3): The two sulfonate (SO₃⁻) groups confer high aqueous solubility to the dye.[4][5] This is critical for preventing aggregation in physiological buffers. Cyanine dyes, being planar aromatic molecules, have a strong tendency to stack and form aggregates (often H-aggregates) in aqueous solutions, which leads to significant fluorescence quenching.[6][7] The electrostatic repulsion between the negatively charged sulfonate groups counteracts these intermolecular forces, keeping the dye in its monomeric, fluorescent state.[6]

-

Di-N-hydroxysuccinimide (dise) Ester: The two NHS ester groups are reactive moieties that readily form stable amide bonds with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of peptides.[8][9] This allows for the covalent conjugation of the Cy7 dye to biomolecules, enabling their use as targeted imaging agents or in fluorescence-based assays. Covalent attachment to a macromolecule can also restrict the conformational freedom of the cyanine backbone, thereby reducing non-radiative decay through isomerization and often leading to an increase in fluorescence quantum yield.

Quantitative Photophysical Data

The precise photophysical properties of Cy7-dise(diso3) can vary depending on the solvent, conjugation partner, and local environment. The following table summarizes typical quantitative data for sulfonated Cy7 derivatives in aqueous buffers like PBS.

| Parameter | Typical Value | Significance |

| Excitation Maximum (λex) | ~750 nm | Corresponds to the peak of the absorption spectrum for efficient excitation.[1] |

| Emission Maximum (λem) | ~773 nm | The peak of the fluorescence emission spectrum.[1] |

| Molar Extinction Coefficient (ε) | ~200,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at λex. Higher values indicate a brighter dye.[5] |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 (unconjugated in PBS) | The ratio of emitted photons to absorbed photons. This can increase upon conjugation.[5] |

| Fluorescence Lifetime (τ) | ~0.7 - 1.2 ns | The average time the molecule spends in the excited state before returning to the ground state.[10] |

| Stokes Shift | ~23 nm | The difference between the excitation and emission maxima. A larger shift is beneficial for minimizing spectral overlap.[1] |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Cy7-dise(diso3) relative to a known standard (e.g., Alexa Fluor 750, ΦF = 0.12 in PBS).[10]

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the Cy7-dise(diso3) sample and the reference standard (e.g., 1 mM in DMSO).

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard in the desired buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 740 nm).

-

Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term is 1.

-

Assessment of Photostability

This protocol provides a method to compare the photostability of Cy7-dise(diso3) by measuring its fluorescence decay under continuous illumination.

Methodology:

-

Prepare Sample: Prepare a solution of the dye (e.g., 1 µM in PBS) in a fluorescence cuvette. If conjugated to a biomolecule, use the conjugate at a relevant concentration.

-

Set up Fluorometer: Place the cuvette in a fluorometer. Set the excitation and emission wavelengths to the dye's maxima (e.g., λex = 750 nm, λem = 773 nm) with appropriate slit widths.

-

Continuous Illumination: Start a time-course measurement, recording the fluorescence intensity at fixed intervals (e.g., every 30 seconds) while continuously illuminating the sample with the excitation light. The excitation shutter should remain open for the duration of the experiment.

-

Data Acquisition: Continue the measurement until the fluorescence intensity has decreased significantly (e.g., to 50% of the initial value or for a fixed total time, such as 30 minutes).

-

Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of decay is an indicator of the dye's photostability under those specific conditions. The time taken for the intensity to drop to 50% (the photobleaching half-life) can be used as a quantitative measure for comparison with other dyes.[11]

Conclusion

The fluorescence mechanism of Cy7-dise(diso3) is a multifaceted process governed by the electronic structure of its polymethine core and significantly influenced by its local environment and functional modifications. The di-sulfonate groups ensure aqueous solubility and prevent aggregation-induced quenching, while the di-NHS ester moieties allow for stable covalent linkage to biomolecules for targeted applications. A thorough understanding of its photophysical properties, particularly the competing non-radiative decay pathways like photoisomerization, is crucial for the rational design of experiments and the development of robust and sensitive NIR probes for advanced research in life sciences and drug development.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. Trans-cis isomerization kinetics of cyanine dyes reports on the folding states of exogeneous RNA G-quadruplexes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-cis isomerization kinetics of cyanine dyes reports on the folding states of exogeneous RNA G-quadruplexes in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cy7-azide.com [cy7-azide.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

Disulfonate Modification of Cy7 Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of disulfonate modification in Cyanine 7 (Cy7) dyes. Cy7 dyes, as near-infrared (NIR) fluorophores, are pivotal in various research and drug development applications due to their deep tissue penetration and minimal autofluorescence. The introduction of sulfonate groups significantly enhances their utility, a topic this guide will comprehensively cover.

The Significance of Sulfonation in Cy7 Dyes

Cyanine dyes are a class of synthetic polymethine dyes.[1][2] Cy7, specifically, possesses a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum.[][4] This characteristic is highly advantageous for biological imaging.[] However, the parent, non-sulfonated Cy7 molecule exhibits poor water solubility, a significant limitation for its use in aqueous biological environments.[][5][6] To address this, disulfonate modification, the addition of two sulfonate (-SO₃⁻) groups to the dye's molecular structure, is a key chemical alteration. This modification dramatically improves water solubility and reduces the tendency of the dye molecules to aggregate, thereby enhancing their performance in biological applications.[][6]

Structural and Physicochemical Impact of Disulfonation

The addition of sulfonate groups imparts a negative charge and increases the polarity of the Cy7 molecule. This seemingly simple modification has a profound impact on the dye's physicochemical properties, making the sulfonated version superior for most biological applications.

Caption: Structural comparison of non-sulfonated and disulfonated Cy7.

Quantitative Comparison of Cy7 Dyes

The introduction of sulfonate groups has a discernible effect on the photophysical and solubility properties of Cy7 dyes. The following tables provide a quantitative comparison.

Table 1: Photophysical Properties of Non-Sulfonated vs. Disulfonated Cy7

| Property | Non-Sulfonated Cy7 | Disulfonated Cy7 (Sulfo-Cy7) | Reference(s) |

| Excitation Maximum (λex) | ~750 - 770 nm | ~750 nm | [][4] |

| Emission Maximum (λem) | ~775 - 800 nm | ~773 nm | [][4] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | ~240,600 M⁻¹cm⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.3 | Improved by ~20% vs. non-sulfonated | [7] |

Table 2: Solubility of Non-Sulfonated vs. Disulfonated Cy7

| Property | Non-Sulfonated Cy7 | Disulfonated Cy7 (Sulfo-Cy7) | Reference(s) |

| Water Solubility | Low | Good, Soluble up to 0.10 M (76 g/L) | [5][8] |

| Organic Solvent Solubility | Soluble in DMSO, DMF, Dichloromethane | Soluble in DMSO, DMF | [5] |

Experimental Protocols

Synthesis of Disulfonated Cy7

The synthesis of disulfonated Cy7, often in the form of indocyanine green (ICG) derivatives, involves the condensation of sulfonated heterocyclic precursors. The following is a generalized protocol based on ICG synthesis.

Materials:

-

Sulfonated indolenine precursor

-

Glutaconaldehyde dianil hydrochloride (or similar polymethine chain precursor)

-

Anhydrous solvents (e.g., acetic anhydride, pyridine)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Purification apparatus (e.g., chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the sulfonated indolenine precursor in an appropriate anhydrous solvent such as pyridine.

-

Condensation: Add the polymethine chain precursor (e.g., glutaconaldehyde dianil hydrochloride) to the reaction mixture.

-

Heating: Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by observing the color change of the solution.

-

Purification: After the reaction is complete, the crude product is purified. This is typically achieved through precipitation followed by column chromatography to isolate the disulfonated Cy7 dye.

-

Characterization: The final product should be characterized using techniques such as mass spectrometry and NMR to confirm its structure and purity.

Labeling Antibodies with Disulfonated Cy7-NHS Ester

This protocol outlines the conjugation of a disulfonated Cy7 N-hydroxysuccinimide (NHS) ester to a primary antibody.

Materials:

-

Disulfonated Cy7-NHS ester

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

-

Dye Preparation: Immediately before use, dissolve the disulfonated Cy7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the reactive dye solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

-

Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction contains the labeled antibody.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye (~750 nm).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Visualizing Experimental Workflows

The enhanced properties of disulfonated Cy7 dyes make them ideal for a range of applications. The following diagrams illustrate typical experimental workflows.

References

The Decisive Advantage: A Technical Guide to Disulfonated Cy7 Dyes in Research and Drug Development

For Immediate Release

In the intricate landscape of molecular biology and drug development, the precision and reliability of fluorescent probes are paramount. Among the arsenal of available tools, near-infrared (NIR) cyanine dyes, particularly Cy7, have carved a significant niche due to their favorable spectral properties for deep-tissue imaging. However, the advent of disulfonated Cy7 has marked a pivotal advancement, addressing key limitations of its non-sulfonated predecessor. This technical guide provides an in-depth exploration of the core advantages of utilizing disulfonated Cy7 dyes, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers, scientists, and drug development professionals in their quest for more robust and reproducible results.

Core Advantages of Disulfonation: Enhancing Solubility and Performance

The primary and most impactful advantage of disulfonated Cy7 dyes lies in their significantly enhanced water solubility.[1][2][3][4] The addition of two sulfonate groups to the cyanine core structure transforms the molecule from being sparingly soluble in aqueous solutions to highly water-soluble.[1][2][3][4] This fundamental change in physicochemical properties underpins a cascade of benefits that streamline experimental workflows and improve the quality of results.

Elimination of Organic Co-solvents: Traditional non-sulfonated Cy7 dyes necessitate the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve sufficient concentration for labeling reactions in aqueous buffers.[5][6] These organic solvents can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies, potentially leading to denaturation and loss of activity. Disulfonated Cy7, with its inherent water solubility, can be directly dissolved in aqueous buffers, obviating the need for organic co-solvents and preserving the integrity of the biological target.[1][2][]

Reduced Aggregation and Enhanced Stability: The hydrophobic nature of non-sulfonated cyanine dyes can lead to aggregation in aqueous environments, a phenomenon that can quench fluorescence and lead to non-specific binding.[6] The negatively charged sulfonate groups in disulfonated Cy7 not only enhance water solubility but also reduce intermolecular interactions, thereby minimizing aggregation.[6] This results in more stable and homogeneously labeled conjugates with improved fluorescence output and reliability.

Improved Bioconjugation Efficiency: By eliminating the solubility issues and reducing aggregation, disulfonated Cy7 dyes can lead to more efficient and reproducible bioconjugation reactions. The dye molecules are more readily available to react with the target functional groups on biomolecules, resulting in higher labeling densities and more consistent batch-to-batch production of fluorescently labeled probes.

Quantitative Comparison: Disulfonated vs. Non-sulfonated Cy7

While the spectral properties of sulfonated and non-sulfonated Cy7 are nearly identical, allowing for their interchangeable use with the same optical filters and instrumentation, key performance metrics show a notable improvement with sulfonation.[5][6]

| Property | Non-sulfonated Cy7 NHS Ester | Disulfonated Cy7 NHS Ester | Advantage of Disulfonation |

| Excitation Maximum (λex) | ~750 nm | ~750 nm | No significant change |

| Emission Maximum (λem) | ~773 nm | ~773 nm | No significant change |

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[8] | 240,600 M⁻¹cm⁻¹[2][4] | Higher absorbance, leading to brighter signal |

| Fluorescence Quantum Yield (Φ) | ~0.3[8] | Reported as ~20% higher than non-sulfonated Cy7[1][2][] | Increased fluorescence efficiency |

| Photostability | Moderate | Higher[1][2][] | More robust signal for longer imaging experiments |

| Water Solubility | Low (requires organic co-solvents)[5][6] | High (soluble in aqueous buffers)[1][2][3][4] | Enables labeling of sensitive biomolecules without organic solvents |

Experimental Protocols

Protocol 1: Labeling of Antibodies with Disulfonated Cy7 NHS Ester

This protocol outlines a general procedure for the covalent labeling of primary amines on antibodies with a disulfonated Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

Disulfonated Cy7 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for initial dye stock (optional, as some commercial formulations are readily water-soluble)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of the disulfonated Cy7 NHS ester in anhydrous DMSO or directly in the reaction buffer if the dye is sufficiently soluble.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (typically a 5-15 fold molar excess).

-

Slowly add the dye solution to the antibody solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~750 nm). The DOL is calculated as: DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF_280)) × ε_dye) where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Protocol 2: In Vivo Imaging with Disulfonated Cy7-Labeled Antibody

This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse model using an antibody labeled with disulfonated Cy7.

Materials:

-

Disulfonated Cy7-labeled antibody

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy7

-

Anesthetic agent

-

Sterile saline or PBS for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Place the animal in the imaging chamber of the in vivo imaging system.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.

-

-

Injection:

-

Inject the disulfonated Cy7-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose. The optimal dose should be determined empirically for each antibody and model system.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the labeled antibody.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in other organs to assess the targeting efficiency and clearance of the conjugate.

-

-

Ex Vivo Imaging (Optional):

-

At the end of the in vivo imaging study, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo biodistribution results.

-

Logical Relationship: The Impact of Sulfonation on Experimental Outcomes

The decision to use a disulfonated Cy7 dye has a direct and positive impact on the subsequent experimental steps and the quality of the data obtained. This logical relationship can be visualized as a cascade of benefits.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. Cyanine 7, SE (CAS 477908-53-5): R&D Systems [rndsystems.com]

A Technical Guide to Cy7-dise(diso3) for Near-Infrared Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy7-dise(diso3), a near-infrared (NIR) fluorescent dye, focusing on its application in preclinical imaging. We cover its physicochemical properties, detailed protocols for antibody conjugation and in vivo imaging, and its role in targeted cancer research.

Introduction to Near-Infrared (NIR) Imaging with Cy7

Near-infrared fluorescence imaging is a powerful tool for in vivo research, offering significant advantages such as deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] Cyanine dyes, particularly Cy7 and its derivatives, are widely used for these applications due to their high extinction coefficients, favorable quantum yields, and emission wavelengths within the NIR window (700-900 nm).[1]

Cy7-dise(diso3) is an amine-reactive heptamethine cyanine dye. The "-dise(diso3)" modification indicates the presence of sulfonate groups, which enhance water solubility and reduce the tendency of the dye to aggregate—a common issue with cyanine dyes that can quench fluorescence.[3] This improved solubility is critical for creating stable and bright fluorescent conjugates for in vivo studies.[3] The dye is typically supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins, such as lysine residues on antibodies, to form stable covalent bonds.[4][5][6]

Physicochemical and Spectroscopic Properties

The properties of Cy7 dyes make them well-suited for sensitive detection in biological systems. While specific values for "Cy7-dise(diso3)" are not distinctly published, the data below are representative of typical Cy7 NHS esters used for NIR imaging.

| Property | Value | Reference |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [4][5] |

| Reactivity | Primary Amines (e.g., Lysine) | [6][7] |

| Excitation Maximum (λex) | ~750 - 756 nm | [7] |

| Emission Maximum (λem) | ~773 - 779 nm | [7] |

| Molar Extinction Coefficient | ~199,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.3 | |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

Experimental Protocols

Detailed and reproducible protocols are essential for successful conjugation and imaging experiments. The following sections provide step-by-step methodologies for labeling monoclonal antibodies and performing in vivo imaging.

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. It is crucial to ensure that the antibody solution is free from amine-containing stabilizers like bovine serum albumin (BSA) or glycine, which will compete for reaction with the NHS ester.[8][9]

Materials:

-

IgG Antibody (1-2 mg/mL)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]

-

Cy7-dise(diso3)-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)[8]

-

Purification Column: Sephadex G-25 desalting column or 7K MWCO spin column[8][10]

-

Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a spin concentrator. Adjust the final antibody concentration to 2 mg/mL.[9][11]

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the Cy7-dise(diso3)-NHS ester by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO.[5][8] Vortex briefly to ensure it is fully dissolved.[5]

-

Conjugation Reaction:

-

Determine the desired molar ratio of dye to antibody. Ratios between 5:1 and 20:1 are common starting points.[8] For a 10:1 molar ratio to label 1 mg of IgG (MW ~150 kDa), add approximately 5.87 µL of the 10 mg/mL dye solution to 500 µL of the 2 mg/mL antibody solution.[8]

-

Add the dye solution to the antibody solution slowly while gently vortexing.[5]

-

Incubate the mixture for 1 hour at room temperature, protected from light, with continuous rotation or stirring.[4][8]

-

-

Purification:

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody using PBS buffer. The first colored band to elute is the conjugated antibody; the second, slower-moving band is the unconjugated free dye.

-

Alternatively, use a 7K MWCO spin desalting column for purification.[10]

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).

-

Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. A typical DOL for imaging antibodies is 2-3.[10]

-

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like 0.1% BSA and store at -20°C.[11]

This protocol describes a general workflow for imaging tumor-bearing mice using a Cy7-labeled antibody.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts).[12]

-

Cy7-labeled antibody conjugate.

-

Sterile PBS or saline for injection.

-

Anesthesia (e.g., isoflurane or intraperitoneal pentobarbital).[13]

-

In Vivo Imaging System (e.g., IVIS Spectrum) equipped with appropriate NIR filters.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable protocol to ensure immobilization during imaging.[13]

-

Acquire a baseline, pre-injection image of the animal to check for background autofluorescence.

-

-

Probe Administration:

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.[14]

-

Set the imaging system with the appropriate filters for Cy7 (e.g., excitation ~745 nm, emission ~800 nm).[13]

-

Acquire images at multiple time points post-injection (e.g., immediately, 4, 24, 48, and 72 hours) to monitor probe distribution, tumor targeting, and clearance.[12][15] Tumor accumulation is often optimal after 24 hours as the unbound conjugate clears from circulation.[12][16]

-

-

Data Analysis:

-

Use the system's software to draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).

-

Quantify the average radiant efficiency (fluorescence intensity) within the ROIs at each time point to determine the tumor-to-background ratio.

-

-

Ex Vivo Analysis (Optional):

Visualizations and Workflows

Applications in Drug Development and Cancer Research

Cy7-labeled antibodies are invaluable tools in oncology and drug development. Their primary applications include:

-

Tumor Visualization: Providing clear delineation of tumors for preclinical studies.[12][17] Cy7 is superior to shorter wavelength dyes for visualizing deeper tumors.[17]

-

Pharmacokinetics: Tracking the biodistribution, accumulation, and clearance of antibody-based therapeutics in real-time.[15]

-

Target Engagement: Confirming that a therapeutic antibody reaches and binds to its intended target antigen within the tumor microenvironment.

-

Surgical Guidance: Acting as a fluorescent guide to help distinguish tumor margins from healthy tissue.

The development of probes based on Cy7 and its derivatives continues to advance the field of molecular imaging, providing new strategies for cancer diagnosis and therapy.[1]

References

- 1. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. genecopoeia.com [genecopoeia.com]

- 6. abpbio.com [abpbio.com]

- 7. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Near-infrared fluorescent molecular probes with cetuximab in the in vivo fluorescence imaging for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Multifunctional Cyanine-Based Theranostic Probe for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy7-dise(diso3): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its exceptional photophysical properties, including strong absorption and emission in the NIR spectrum, make it an invaluable tool for a wide range of applications in biological research and drug development. The "dise(diso3)" designation indicates that this particular derivative is a di-sulfonated cyanine dye functionalized with a succinimidyl ester (SE), enhancing its water solubility and enabling covalent labeling of biomolecules. This guide provides an in-depth overview of the key features, benefits, and experimental applications of Cy7-dise(diso3).

Core Features and Benefits

Cyanine dyes, in general, are characterized by their high molar extinction coefficients and good photostability.[1] The heptamethine cyanine, Cy7, exhibits fluorescence in the near-infrared region, which is highly advantageous for biological applications due to minimal autofluorescence from cells and tissues in this spectral range.[2] This leads to an improved signal-to-noise ratio, enabling sensitive detection in complex biological samples.[2]

The di-sulfonation of the Cy7 core in Cy7-dise(diso3) significantly enhances its water solubility. This is a crucial feature for biological experiments, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature or alter the function of the biomolecule of interest.[3][4]

The succinimidyl ester (SE) functional group is an amine-reactive moiety that readily forms stable covalent amide bonds with primary amino groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This enables robust and specific labeling for downstream applications.

Key Benefits:

-

Near-Infrared Fluorescence: Minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2]

-

High Water Solubility: The di-sulfonate groups ensure good solubility in aqueous buffers, simplifying labeling procedures and preserving biomolecule integrity.[3][4]

-

Amine-Reactive Labeling: The succinimidyl ester allows for efficient and stable covalent conjugation to proteins and other amine-containing molecules.

-

Photostability: Cyanine dyes are known for their relatively high photostability, allowing for prolonged imaging and analysis.[1]

-

High Molar Extinction Coefficient: Contributes to the brightness of the dye, enabling the detection of low-abundance targets.[5]

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [3] |

| Emission Maximum (λem) | ~773 nm | [3] |

| Stokes Shift | ~23 nm | [3] |

| Quantum Yield (Φ) | High | [3][4] |

| Molar Extinction Coefficient (ε) | High | [5] |

| Recommended Laser Line | 633 or 640 nm | [6] |

Experimental Applications and Protocols

Cy7-dise(diso3) is a versatile tool for a variety of applications that leverage its fluorescent properties.

Common Applications:

-

Fluorescence Microscopy: Labeling of antibodies or other probes for immunofluorescence imaging of cells and tissues.

-

Flow Cytometry: Conjugation to antibodies for the identification and sorting of specific cell populations.[6]

-

In Vivo Imaging: The NIR properties of Cy7 allow for deep tissue penetration, making it suitable for non-invasive imaging in small animals to track cells, monitor tumor growth, or study drug distribution.[2][5]

-

Nucleic Acid Detection: Labeling of probes for techniques such as fluorescence in situ hybridization (FISH).[2]

-

Protein Analysis: Labeling of proteins for various assays and detection methods.

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with Cy7-dise(diso3).

Detailed Protocol for Antibody Labeling with Cy7-dise(diso3)

This protocol is a general guideline for labeling antibodies. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

Cy7-dise(diso3)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (pH 8.5-9.0)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, these should be removed by dialysis against PBS.

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

-

-

Dye Preparation:

-

Shortly before use, dissolve Cy7-dise(diso3) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the Cy7-dise(diso3) solution. A molar excess of 5 to 15-fold of dye to antibody is a good starting point.

-

While gently vortexing the antibody solution, slowly add the calculated volume of the Cy7-dise(diso3) solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a gel filtration column according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions).

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL is typically between 2 and 8.

-

Signaling Pathway Application: Photodynamic Therapy

While Cy7 dyes are primarily used as passive labels, certain derivatives have been explored for therapeutic applications such as photodynamic therapy (PDT). In PDT, a photosensitizer (in this case, a Cy7 derivative) is excited by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues, such as tumors.[7]

The following diagram illustrates the proposed mechanism of ROS-induced apoptosis following PDT with a Cy7-based photosensitizer.

In this pathway, the Cy7 photosensitizer absorbs near-infrared light, transitioning to an excited state.[7] It then transfers this energy to molecular oxygen, generating highly reactive oxygen species.[7] These ROS can cause cellular damage, particularly to mitochondria, which initiates a signaling cascade involving the activation of caspases, ultimately leading to programmed cell death or apoptosis.[7] This application highlights the potential of Cy7 derivatives not just as imaging agents but also as active components in therapeutic strategies.

References

- 1. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]

- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. APC-Cy®7 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

- 7. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

Cy7-diso3: An In-depth Technical Guide to a Versatile Near-Infrared Fluorescent Label for Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy7-diso3, a sulfonated heptamethine cyanine dye, for the fluorescent labeling of biomolecules. Its exceptional properties in the near-infrared (NIR) spectrum make it an invaluable tool for a range of applications, from in vitro assays to in vivo imaging.

Core Properties of Cy7-diso3

Cy7-diso3 is a water-soluble, near-infrared fluorescent dye characterized by its high molar extinction coefficient and good quantum yield. The presence of two sulfonate (SO3) groups significantly enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property minimizes the risk of denaturation and precipitation of sensitive biomolecules during the conjugation process.

The spectral characteristics of Cy7-diso3 fall within the "NIR window" of biological tissues (700-900 nm), where light absorption and scattering by endogenous chromophores like hemoglobin and melanin are minimal. This results in deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio in imaging applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of a commercially available, structurally analogous sulfonated Cy7 dye, which can be considered representative for Cy7-diso3.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₄₈N₂O₁₀S₂ | [1] |

| Molecular Weight | 768.9 g/mol | [1] |

| Excitation Maximum (λex) | ~750 nm | [2] |

| Emission Maximum (λem) | ~773 nm | [2] |

| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.24 | [3] |

| Stokes Shift | ~23 nm | [2] |

Experimental Protocols